molecular formula C22H24N4O4S B11262871 2,4-dimethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

2,4-dimethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11262871
M. Wt: 440.5 g/mol
InChI Key: XVJWEMSSYXHLEO-UHFFFAOYSA-N
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Description

2,4-DIMETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a sulfonamide group

Preparation Methods

The synthesis of 2,4-DIMETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of the pyrrolidine and pyridazine rings, followed by their functionalization and coupling with the sulfonamide group. The synthetic route typically involves:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyridazine Ring: This involves the condensation of hydrazine derivatives with diketones or similar compounds.

    Coupling Reactions: The pyrrolidine and pyridazine rings are then coupled with a sulfonamide group using reagents like sulfonyl chlorides under basic conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2,4-DIMETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-DIMETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.

    Biological Studies: The compound can be used to study the interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4-DIMETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds to 2,4-DIMETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE include other sulfonamide derivatives and compounds containing pyrrolidine and pyridazine rings. These compounds may share similar biological activities but differ in their specific interactions and efficacy. Examples of similar compounds include:

    Pyrrolizines: Compounds with a pyrrolizine ring structure.

    Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

2,4-dimethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H24N4O4S/c1-29-18-9-11-21(20(15-18)30-2)31(27,28)25-17-7-5-16(6-8-17)19-10-12-22(24-23-19)26-13-3-4-14-26/h5-12,15,25H,3-4,13-14H2,1-2H3

InChI Key

XVJWEMSSYXHLEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)OC

Origin of Product

United States

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